molecular formula C10H8N2O2 B12951863 Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate

Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate

Cat. No.: B12951863
M. Wt: 188.18 g/mol
InChI Key: ISHBZGFVLVORNA-NSCUHMNNSA-N
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Description

Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate typically involves the reaction of 4-cyano-3-pyridinecarboxaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile and ester functional groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate: Known for its unique combination of nitrile and ester functional groups.

    Methyl (e)-3-(4-cyano-2-pyridyl)prop-2-enoate: Similar structure but with a different position of the cyano group.

    Ethyl (e)-3-(4-cyano-3-pyridyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

methyl (E)-3-(4-cyanopyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)3-2-9-7-12-5-4-8(9)6-11/h2-5,7H,1H3/b3-2+

InChI Key

ISHBZGFVLVORNA-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=C(C=CN=C1)C#N

Canonical SMILES

COC(=O)C=CC1=C(C=CN=C1)C#N

Origin of Product

United States

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